molecular formula C14H14BrF2NO3 B13692676 4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole

4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole

Cat. No.: B13692676
M. Wt: 362.17 g/mol
InChI Key: OARBGTOHILZNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole is a brominated oxazole derivative featuring a substituted phenyl ring at the 2-position and a bromomethyl group at the 4-position of the oxazole core. The phenyl ring is further substituted with a difluoromethoxy (-OCHF₂) group at the para position and an isopropoxy (-OCH(CH₃)₂) group at the meta position. This compound’s structural complexity and reactive bromomethyl moiety suggest its utility as an intermediate in pharmaceutical synthesis, particularly for introducing functional groups via nucleophilic substitution reactions .

Properties

Molecular Formula

C14H14BrF2NO3

Molecular Weight

362.17 g/mol

IUPAC Name

4-(bromomethyl)-2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole

InChI

InChI=1S/C14H14BrF2NO3/c1-8(2)20-12-5-9(3-4-11(12)21-14(16)17)13-18-10(6-15)7-19-13/h3-5,7-8,14H,6H2,1-2H3

InChI Key

OARBGTOHILZNGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=NC(=CO2)CBr)OC(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes for Oxazoles

  • Condensation Reactions : Oxazoles can be formed by condensing an amino acid with an aldehyde or ketone in the presence of a dehydrating agent. For more complex derivatives, additional steps may involve the introduction of specific functional groups.

  • Cross-Coupling Reactions : These are crucial for introducing aryl substituents. Palladium-catalyzed reactions, such as Suzuki or Stille coupling, are commonly used to attach phenyl rings to the oxazole core.

Preparation of Specific Functional Groups

  • Bromomethyl Group : This can be introduced through a halogenation reaction of a methyl group already present on the oxazole ring or by using a bromomethylated starting material.

  • Difluoromethoxy Group : This is typically introduced via nucleophilic substitution reactions using difluoromethoxide as the nucleophile.

  • Isopropoxyphenyl Group : This involves etherification reactions to attach the isopropoxy group to a phenyl ring, which is then coupled to the oxazole core.

Industrial Production Considerations

In industrial settings, the synthesis of such compounds often involves large-scale batch reactions or continuous flow processes to optimize efficiency and cost-effectiveness. Automated systems can enhance reproducibility and yield.

Analysis of Reaction Conditions

Reaction Type Common Reagents Conditions
Nucleophilic Substitution Nucleophiles (e.g., amines, thiols) Controlled temperature, solvent choice
Oxidation/Reduction Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4) Temperature, solvent, reaction time
Cross-Coupling Palladium catalysts, aryl halides Inert atmosphere, solvent choice

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups and modifying its chemical properties.

    Coupling Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy and isopropoxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 2-[4-(Bromomethyl)-3-Fluorophenyl]-1,3-Oxazole
  • Molecular Formula: C₁₀H₇BrFNO
  • Molecular Weight : 256.07 g/mol
  • Key Differences :
    • The phenyl ring lacks the difluoromethoxy and isopropoxy substituents, instead bearing a single fluoro group at the 3-position.
    • The bromomethyl group is directly attached to the phenyl ring rather than the oxazole core.
  • Applications : Used as a life science research material, indicating its role as a building block for heterocyclic chemistry .
2.1.2. 4-(Chloromethyl)-3-(4-Fluorophenyl)-5-Methylisoxazole
  • Molecular Formula: C₁₁H₉ClFNO
  • Molecular Weight : ~233.65 g/mol (calculated)
  • Key Differences :
    • Replaces the oxazole core with an isoxazole ring, which has reduced aromatic stability.
    • Substitutes bromine with chlorine and introduces a methyl group at the 5-position.
  • Reactivity : The chloromethyl group is less reactive than bromomethyl, making it less suited for alkylation reactions .
2.1.3. Difamilast (N-({2-[4-(Difluoromethoxy)-3-Isopropoxyphenyl]-1,3-Oxazol-4-yl}Methyl)-2-Ethoxybenzamide)
  • Molecular Formula : C₂₂H₂₃F₂N₂O₅
  • Molecular Weight : 446.4 g/mol
  • Key Differences :
    • The bromomethyl group in the target compound is replaced by a 2-ethoxybenzamide moiety via a methylene linker.
    • Retains the difluoromethoxy and isopropoxy substituents on the phenyl ring.
  • Applications : A selective PDE4 inhibitor with anti-inflammatory properties, currently in clinical trials for dermatitis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Applications
Target Compound C₁₄H₁₄BrF₂NO₃ ~362.17 (calculated) Bromomethyl, difluoromethoxy, isopropoxy Oxazole Pharmaceutical intermediate
2-[4-(Bromomethyl)-3-fluorophenyl]-1,3-oxazole C₁₀H₇BrFNO 256.07 Bromomethyl, fluoro Oxazole Life science research
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole C₁₁H₉ClFNO ~233.65 Chloromethyl, fluoro, methyl Isoxazole Chemical intermediate
Difamilast C₂₂H₂₃F₂N₂O₅ 446.4 Benzamide, difluoromethoxy, isopropoxy Oxazole PDE4 inhibitor (clinical stage)

Reactivity and Stability

  • Bromomethyl vs. Chloromethyl : Bromine’s higher leaving-group ability (compared to chlorine) makes the target compound more reactive in nucleophilic substitutions, advantageous for coupling reactions (e.g., forming Difamilast’s benzamide group) .

Biological Activity

4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole is a complex organic compound that has attracted considerable interest in various scientific fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This compound comprises a bromomethyl group, an oxazole ring, and additional functional groups that enhance its reactivity and biological interactions.

The molecular formula of this compound is C14H14BrF2NO3C_{14}H_{14}BrF_2NO_3, with a molecular weight of 362.17 g/mol. Its IUPAC name is 4-(bromomethyl)-2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole. The presence of the oxazole ring along with difluoromethoxy and isopropoxy substituents contributes to its distinctive chemical behavior, making it a valuable candidate for biological studies.

PropertyValue
Molecular FormulaC14H14BrF2NO3
Molecular Weight362.17 g/mol
IUPAC Name4-(bromomethyl)-2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole
InChI KeyOARBGTOHILZNGA-UHFFFAOYSA-N

The biological activity of 4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole primarily involves its interaction with specific molecular targets within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy and isopropoxyphenyl groups may increase the compound’s binding affinity and selectivity for certain targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A review highlighted the Minimum Inhibitory Concentration (MIC) values of various oxazole compounds against different fungal strains, suggesting that modifications in the structure can influence their effectiveness.

CompoundMIC (µg/ml) against Fungi
11Candida albicans: 1.6
Candida tropicalis: 3.2
Aspergillus niger: 1.6

In a study by Singh et al., various substituted oxazoles were synthesized and tested for antibacterial activity against strains such as E. coli and S. aureus. The results showed promising antibacterial effects, indicating that structural variations can significantly affect potency.

Cytotoxicity Studies

In vitro cytotoxicity evaluations have been conducted to assess the safety profile of this compound. The findings suggest that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, making them potential candidates for further development in cancer therapeutics.

Case Studies

  • Antibacterial Efficacy : A study reported that compound 28 showed significant inhibition zones against S. aureus and E. coli, outperforming standard antibiotics like ampicillin.
    • Inhibition Zone (mm) :
      | Compound | S. aureus | E. coli |
      |----------|-----------|---------|
      | 28a | 13 | 14 |
      | Ampicillin | 26 | 24 |
  • Antifungal Activity : Another case study demonstrated the compound's effectiveness against common fungal pathogens, showcasing its potential as an antifungal agent.
    • Results :
      | Compound | Zone of Inhibition (mm) |
      |----------|--------------------------|
      | Compound X | 20 |
      | Control (Fluconazole) | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, bromomethyl oxazole derivatives are often synthesized via nucleophilic substitution or condensation reactions. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) for 12–18 hours, followed by purification via crystallization (water-ethanol mixtures yield ~65% purity) . Optimizing reaction conditions (e.g., microwave-assisted synthesis, controlled temperature gradients) can enhance yields by reducing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the bromomethyl group and aromatic substituents. Infrared (IR) spectroscopy identifies functional groups like difluoromethoxy (C-F stretching at 1100–1200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves bond angles and molecular packing, especially for polymorphic forms .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors linked to therapeutic pathways (e.g., cyclooxygenase for anti-inflammatory activity). Use Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) for antimicrobial screening. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How do the difluoromethoxy and isopropoxy substituents influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The difluoromethoxy group enhances metabolic stability via C-F bond resistance to oxidation, while the isopropoxy group increases lipophilicity (logP ~3.5), affecting membrane permeability. Computational modeling (e.g., DFT) predicts electron-withdrawing effects from fluorine, altering nucleophilic attack sites. Experimental validation via Hammett plots or kinetic studies quantifies substituent effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying efficacy across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or compound purity. Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) and meta-analysis of published datasets to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing bromomethyl with chloromethyl or hydroxymethyl). Test against isoforms of the target enzyme (e.g., COX-1 vs. COX-2) to map pharmacophore requirements. Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., halogen bonding with active-site residues) .

Q. What are the major by-products formed during synthesis, and how can they be minimized?

  • Methodological Answer : Common by-products include dehalogenated derivatives (e.g., methyl-oxazole due to Br⁻ elimination) and oxidized forms. Monitor via TLC or HPLC-MS. Minimize using inert atmospheres (N₂/Ar) to prevent oxidation and optimize stoichiometry (e.g., 1.1:1 molar ratio of brominating agent to precursor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.